molecular formula C20H22ClFN2O2 B5408932 2-(4-Chloro-3-methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

2-(4-Chloro-3-methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B5408932
M. Wt: 376.8 g/mol
InChI Key: RTFPSIDKRLKUGO-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of phenoxy and piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the reaction of the phenoxy intermediate with 4-(4-fluorophenyl)piperazine under suitable conditions to form the desired compound.

    Final Product Formation: The final step involves purification and characterization of the compound using techniques such as recrystallization and spectroscopy.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties.

    Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenolic and quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, the compound is investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

The compound is explored for its pharmacological properties, including potential use as an anti-inflammatory, analgesic, or antimicrobial agent.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
  • 2-(3-Methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
  • 2-(4-Chloro-3-methylphenoxy)-1-[4-(3-fluorophenyl)piperazin-1-yl]propan-1-one

Uniqueness

The uniqueness of 2-(4-Chloro-3-methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both chloro and fluoro substituents, along with the piperazine ring, may confer unique properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O2/c1-14-13-18(7-8-19(14)21)26-15(2)20(25)24-11-9-23(10-12-24)17-5-3-16(22)4-6-17/h3-8,13,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFPSIDKRLKUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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